molecular formula C15H18N4O B2816674 2-cyclopropyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide CAS No. 2034548-85-9

2-cyclopropyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide

Cat. No.: B2816674
CAS No.: 2034548-85-9
M. Wt: 270.336
InChI Key: SNEAUUCJEZXCJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopropyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide is a synthetic acetamide derivative featuring a cyclopropyl group, a phenyl ring, and a 1,2,3-triazole moiety. The compound’s structure integrates a rigid cyclopropane ring, which may enhance metabolic stability and influence lipophilicity compared to linear alkyl chains .

Properties

IUPAC Name

2-cyclopropyl-N-[1-phenyl-2-(triazol-2-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O/c20-15(10-12-6-7-12)18-14(11-19-16-8-9-17-19)13-4-2-1-3-5-13/h1-5,8-9,12,14H,6-7,10-11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNEAUUCJEZXCJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC(=O)NC(CN2N=CC=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide typically involves the following steps:

    Formation of the triazole ring: This can be achieved through a approach, where an azide and an alkyne react in the presence of a copper catalyst to form the 1,2,3-triazole ring.

    Attachment of the cyclopropyl group: The cyclopropyl group can be introduced through a substitution reaction using cyclopropyl halides.

    Formation of the acetamide linkage: This step involves the reaction of the triazole derivative with an acylating agent such as acetic anhydride or acetyl chloride to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

  • Antimicrobial Activity : Compounds containing triazole rings have been extensively studied for their antimicrobial properties. Research indicates that 1,2,3-triazoles exhibit significant activity against various pathogens due to their ability to interfere with microbial metabolism and cell wall synthesis .
  • Anticancer Potential : The incorporation of the triazole moiety in drug design has led to the development of anticancer agents. For instance, studies have shown that triazole-linked compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms . The specific compound under discussion may similarly exhibit these properties, warranting further investigation.
  • Anti-inflammatory Effects : Triazole derivatives have also been reported to possess anti-inflammatory properties. Their mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes, making them potential candidates for treating inflammatory diseases .

Materials Science

  • Organic Semiconductors : The structural characteristics of 2-cyclopropyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide allow its use in developing organic semiconductors. The conjugated system formed by the triazole and phenyl groups can enhance charge transport properties essential for electronic applications .
  • Conductive Polymers : This compound could serve as a building block for synthesizing conductive polymers due to its favorable electronic properties. Such materials are crucial in developing flexible electronics and sensors.

Organic Synthesis

  • Building Block for Complex Molecules : The compound can act as a versatile intermediate in organic synthesis, facilitating the construction of more complex structures used in pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions (e.g., substitution and oxidation) makes it valuable for synthetic chemists .

Case Studies

Several studies illustrate the applications of triazole-containing compounds similar to this compound:

StudyFindings
Antimicrobial Activity A study demonstrated that triazole derivatives exhibited potent activity against resistant bacterial strains, highlighting their potential as new antibiotics .
Anticancer Research Research involving triazole-linked ciprofloxacin showed enhanced anticancer activity compared to the parent drug alone, suggesting that similar compounds could be developed for targeted therapy .
Material Development Investigations into triazole-based materials revealed their utility in organic light-emitting diodes (OLEDs), showcasing their application in advanced electronic devices .

Mechanism of Action

The mechanism of action of 2-cyclopropyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, leading to inhibition or modulation of their activity. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Key Differences :

  • Cyclopropyl vs.
  • Triazole Substitution: The 2H-1,2,3-triazol-2-yl group (vs.

Physicochemical Properties

  • Lipophilicity : The cyclopropyl group may reduce logP compared to naphthalenyloxy-containing analogs, balancing hydrophobic and polar contributions from the triazole and acetamide groups .
  • Solubility: The absence of electron-withdrawing groups (e.g., –NO₂ in 6c or –Cl in 6m) on the target’s phenyl ring suggests higher aqueous solubility than nitro- or chloro-substituted analogs .

Data Tables

Table 1. Comparative Analysis of Key Analogs

Parameter Target Compound 6a () 6m ()
Core Structure Cyclopropyl, triazol-2-yl Naphthalenyloxy Naphthalenyloxy
Aryl Substituent Phenyl Phenyl 4-Chlorophenyl
IR C=O Stretch Not reported 1671 1678
Molecular Weight ~318.38 (est.) 393.11 393.11

Biological Activity

2-Cyclopropyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Chemical Structure and Synthesis

The compound features a cyclopropyl group and a triazole moiety, which are known for their diverse biological activities. The synthesis typically involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC) method to form the triazole ring, followed by various coupling reactions to introduce the cyclopropyl and phenyl groups .

Antimicrobial Activity

Recent studies indicate that compounds containing the triazole ring exhibit significant antimicrobial properties. For instance, derivatives of this compound have shown inhibitory effects against various bacterial strains. In one study, a related triazole derivative demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The anticancer potential of this compound has been explored in several preclinical models. A derivative exhibited significant tumor growth inhibition in xenograft models of breast cancer, with an observed reduction in tumor volume compared to controls . The mechanism appears to involve apoptosis induction and cell cycle arrest.

Quorum Sensing Inhibition

Quorum sensing (QS) is a bacterial communication process that regulates gene expression and virulence. Compounds similar to this compound have shown promise as QS inhibitors. For example, one study reported that a triazole-containing compound inhibited QS-mediated biofilm formation in Pseudomonas aeruginosa by 73% at 100 µM .

Structure-Activity Relationship (SAR)

The structure of the compound significantly influences its biological activity. The presence of the cyclopropyl group has been linked to enhanced QS inhibition compared to phenyl-substituted analogs. In comparative studies, derivatives with cyclopropyl groups consistently displayed higher levels of activity against QS systems .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial effects of various triazole derivatives against clinical isolates. The compound exhibited notable activity against resistant strains of bacteria, suggesting its potential as a lead compound for antibiotic development .
  • Cancer Treatment : In vivo studies using mouse models demonstrated that treatment with this compound resulted in significant tumor regression. Pathological analysis revealed reduced proliferation markers and increased apoptosis in treated tumors .

Q & A

Q. What synthetic methodologies are recommended for preparing 2-cyclopropyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide?

The synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring. For example, a procedure similar to uses:

  • Step 1 : Reacting a cyclopropane-containing alkyne with an azide-functionalized acetamide precursor under Cu(OAc)₂ catalysis in a tert-butanol/water (3:1) solvent system at room temperature for 6–8 hours.
  • Step 2 : Purification via recrystallization (ethanol) and characterization by TLC (hexane:ethyl acetate = 8:2) . Solvent choice (e.g., dichloromethane in ) and temperature control (e.g., 273 K in ) are critical for yield optimization .

Q. Which analytical techniques are essential for confirming the compound’s purity and structural integrity?

  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., DMSO-d₆ solvent) to confirm hydrogen environments and carbon frameworks, as demonstrated for triazole-containing analogs in and .
  • HPLC : To assess purity (>95%) using reverse-phase columns (C18) with acetonitrile/water gradients .
  • IR Spectroscopy : Detection of functional groups (e.g., C=O at ~1670 cm⁻¹, triazole C-N at ~1300 cm⁻¹) .

Q. How can reaction conditions be optimized to minimize side products during synthesis?

  • Solvent Selection : Polar aprotic solvents (e.g., tert-butanol/water mixtures) enhance CuAAC reaction efficiency .
  • Catalyst Loading : 10 mol% Cu(OAc)₂ improves triazole formation while reducing copper residues .
  • Temperature Control : Lower temperatures (e.g., 273 K in ) prevent undesired side reactions like oxidation .

Advanced Research Questions

Q. How can computational modeling predict the compound’s biological targets?

Molecular docking studies (e.g., AutoDock Vina) can simulate interactions between the triazole ring and enzyme active sites. For example:

  • The triazole’s nitrogen atoms may form hydrogen bonds with residues in kinase or protease binding pockets, as seen in structurally similar compounds in and .
  • Solvent-accessible surface area (SASA) calculations assess binding affinity variations due to the cyclopropyl group’s steric effects .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks)?

  • Variable Temperature (VT) NMR : Identify dynamic processes (e.g., rotational isomerism) affecting peak splitting .
  • X-ray Crystallography : Resolve ambiguities by determining the crystal structure, as done for dichlorophenyl-thiazol acetamide analogs in .
  • 2D NMR (COSY, HSQC) : Assign overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings .

Q. How does the triazole ring influence the compound’s pharmacokinetic properties?

  • Metabolic Stability : The triazole’s resistance to enzymatic degradation (vs. ester or amide groups) enhances plasma half-life, as observed in for quinazolinone derivatives .
  • Hydrogen Bonding : The triazole’s N-atoms increase solubility via interactions with aqueous environments, critical for bioavailability .

Q. What experimental approaches validate structure-activity relationships (SAR) for this compound?

  • Analog Synthesis : Modify the cyclopropyl or phenyl groups and test biological activity (e.g., enzyme inhibition assays) .
  • Pharmacophore Mapping : Identify essential moieties (e.g., triazole + acetamide) using 3D-QSAR models .
  • Free-Wilson Analysis : Quantify contributions of substituents to activity, as applied to oxadiazole derivatives in .

Q. How can in vivo studies be designed to assess toxicity and efficacy?

  • Dose-Response Curves : Administer the compound at 10–100 mg/kg in rodent models, monitoring liver/kidney biomarkers (AST, ALT, creatinine) .
  • Microsomal Stability Assays : Use liver microsomes to predict metabolic clearance rates .
  • Tissue Distribution : Radiolabel the compound (e.g., ¹⁴C-acetamide) and track accumulation via scintillation counting .

Data Contradiction Analysis

Q. How to address discrepancies between computational predictions and experimental bioactivity results?

  • Re-evaluate Force Fields : Adjust parameters (e.g., partial charges) in docking software to better reflect the cyclopropyl group’s electronic effects .
  • Solvent Effects : Include explicit water molecules in MD simulations to account for solvation .
  • Off-Target Screening : Use proteome-wide assays (e.g., thermal shift) to identify unpredicted interactions .

Q. What methodologies reconcile conflicting crystallographic and spectroscopic data?

  • Dynamic Light Scattering (DLS) : Check for aggregation in solution causing NMR line broadening .
  • Powder XRD : Compare experimental patterns with simulated data from single-crystal structures .

Key Functional Group Contributions

Functional GroupRole in ActivityExample from Evidence
Triazole Hydrogen bonding, metabolic stability
Cyclopropyl Conformational restriction, lipophilicity
Acetamide Solubility, target binding

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.